Home > Products > Screening Compounds P119210 > 7-Hydroxy Loxapine N-Oxide
7-Hydroxy Loxapine N-Oxide -

7-Hydroxy Loxapine N-Oxide

Catalog Number: EVT-13553231
CAS Number:
Molecular Formula: C18H18ClN3O3
Molecular Weight: 359.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Hydroxy Loxapine N-Oxide is a significant metabolite of loxapine, which is classified as a dibenzoxazepine antipsychotic agent. Loxapine is primarily utilized in the treatment of schizophrenia and has been noted for its efficacy in managing psychotic symptoms. The compound 7-Hydroxy Loxapine N-Oxide is formed through metabolic processes, particularly by the action of cytochrome P450 enzymes, predominantly CYP3A4, which catalyze its oxidative metabolism .

Source

7-Hydroxy Loxapine N-Oxide is derived from loxapine, a drug that has been in clinical use for several decades. Its formation occurs through metabolic pathways that involve various enzymes, leading to its role as an active metabolite contributing to the pharmacological effects of loxapine .

Classification

Chemically, 7-Hydroxy Loxapine N-Oxide belongs to the class of dibenzoxazepines, which are characterized by their unique structure involving two benzene rings connected by an oxazepine ring. This compound has a molecular formula of C18H18ClN3O3 and a molecular weight of approximately 359.81 g/mol .

Synthesis Analysis

Methods

The synthesis of 7-Hydroxy Loxapine N-Oxide can be accomplished through several methods, primarily focusing on hydroxylation followed by oxidation reactions. Laboratory synthesis typically mimics metabolic processes using appropriate reagents and conditions. The main steps involved include:

  1. Hydroxylation: Introduction of a hydroxyl group (-OH) at the 7-position of loxapine.
  2. N-Oxidation: Conversion of the nitrogen atom in loxapine to form the N-oxide derivative.

These reactions can be facilitated using cytochrome P450 enzymes or chemical oxidants under controlled laboratory conditions .

Technical Details

The synthesis process often employs high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification and verification of the compound during and after synthesis. The use of specific reagents and conditions can significantly influence yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of 7-Hydroxy Loxapine N-Oxide features:

  • Two benzene rings: These contribute to its aromatic properties.
  • Oxazepine ring: This heterocyclic component is essential for its biological activity.
  • Chlorine atom: Present in the structure, it plays a role in the compound's pharmacological properties.

Data

  • Molecular Formula: C18H18ClN3O3
  • Molecular Weight: 359.81 g/mol
  • CAS Number: 37081-77-9 .
Chemical Reactions Analysis

Reactions

7-Hydroxy Loxapine N-Oxide participates in various chemical reactions typical for metabolites derived from antipsychotic agents. Key reactions include:

  1. Metabolic Pathways: It undergoes further metabolism via conjugation with glucuronic acid or sulfate, which facilitates excretion.
  2. Oxidative Reactions: The compound can react with other oxidants to form additional metabolites.

Technical Details

The reactivity profile of 7-Hydroxy Loxapine N-Oxide is influenced by its functional groups, particularly the hydroxyl and nitrogen groups, which can participate in hydrogen bonding and other interactions with biological macromolecules .

Mechanism of Action

Process

The mechanism of action for 7-Hydroxy Loxapine N-Oxide involves interaction with neurotransmitter receptors in the brain:

  1. Dopaminergic Pathways: Similar to loxapine, this metabolite exhibits antagonist activity at dopamine D2 receptors, which is crucial for its antipsychotic effects.
  2. Serotonergic Activity: It may also interact with serotonin receptors, contributing to mood stabilization and reduction of psychotic symptoms.

Data

Research indicates that while 7-Hydroxy Loxapine N-Oxide retains some antipsychotic properties, its potency may differ from that of loxapine due to variations in receptor affinity and metabolic stability .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline substance.
  • Melting Point: Specific data on melting point are not universally available but can be determined during synthesis.

Chemical Properties

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses often include spectral data (NMR, IR) to confirm structural integrity during research applications .

Applications

Scientific Uses

7-Hydroxy Loxapine N-Oxide serves several scientific purposes:

  • Pharmacological Research: It is used to study the metabolic pathways and pharmacodynamics associated with loxapine.
  • Drug Development: Understanding its properties aids in developing new therapeutic agents targeting similar pathways.
  • Proteomics Studies: As a biochemical marker, it assists in understanding drug metabolism and interactions within biological systems .
Metabolic Pathways and Enzymatic Synthesis

Role in Loxapine Biotransformation Networks

7-Hydroxy loxapine N-oxide represents a tertiary metabolic derivative within the complex biotransformation network of the antipsychotic drug loxapine. Loxapine undergoes extensive hepatic metabolism primarily through three competing pathways: N-demethylation (yielding amoxapine), aromatic hydroxylation (producing 7-hydroxy- and 8-hydroxyloxapine), and N-oxidation (generating loxapine N-oxide) [5]. 7-Hydroxy loxapine N-oxide arises from the sequential modification of loxapine: initial cytochrome P450 (CYP)-mediated hydroxylation at the C7 position forms 7-hydroxyloxapine, which subsequently undergoes flavin-containing monooxygenase (FMO)-catalyzed N-oxidation [3] [8].

Quantitatively, this metabolite represents a minor pathway compared to dominant routes like 8-hydroxylation (mediated primarily by CYP1A2) or N-demethylation to amoxapine (mediated by CYP3A4/2C19). However, its formation is pharmacologically significant due to the intrinsic activity of the 7-hydroxyloxapine intermediate, which retains high affinity for dopamine D2 receptors [5]. The N-oxidation step further increases polarity, facilitating renal elimination as either the free N-oxide or its glucuronide conjugate [7].

Table 1: Quantitative Contribution of Metabolic Pathways for Loxapine in Humans

Primary Metabolic PathwayKey Metabolite(s)Major Enzyme(s)Relative Abundance
Aromatic Hydroxylation8-HydroxyloxapineCYP1A2High (60-70% of oxidative metabolism)
N-DemethylationAmoxapineCYP3A4, CYP2C19, CYP2C8Moderate (20-30%)
Aromatic Hydroxylation7-HydroxyloxapineCYP2D6Low (5-10%)
N-OxidationLoxapine N-oxideFMO1/FMO3Low (<5%)
Sequential Hydroxylation/N-Oxidation7-Hydroxy Loxapine N-oxideCYP2D6 → FMOTrace

Cytochrome P450 and Flavin Monooxygenase Specificity for N-Oxidation

The synthesis of 7-hydroxy loxapine N-oxide is a two-step enzymatic process involving distinct enzyme families with strict substrate and position specificity:

  • CYP2D6-Mediated Aromatic Hydroxylation: The initial and rate-limiting step is the regioselective hydroxylation of the dibenzoxazepine ring at the C7 position. This reaction is catalyzed predominantly by CYP2D6, characterized by high affinity (low Km) but lower overall capacity compared to CYP1A2-mediated 8-hydroxylation. Kinetic studies using human liver microsomes and recombinant enzymes confirm CYP2D6's dominance in 7-hydroxyloxapine formation, contributing to its status as a pharmacologically active metabolite [3] [6].

  • FMO-Mediated N-Oxidation: The subsequent oxidation of the piperazinyl tertiary nitrogen in 7-hydroxyloxapine is primarily catalyzed by flavin-containing monooxygenases (FMOs), specifically FMO1 and FMO3 isoforms [8]. This reaction utilizes molecular oxygen and NADPH, generating the N-oxide metabolite. FMO catalysis involves a stable 4a-hydroperoxyflavin intermediate transferring oxygen to the nucleophilic nitrogen atom of the substrate [8]. Unlike CYP-dependent reactions, FMO activity is highly sensitive to incubation conditions (e.g., pH, temperature) but generally not inducible by classical CYP inducers like smoking. Crucially, FMOs exhibit absolute specificity for the tertiary amine; secondary amines (like amoxapine) or primary amines are not substrates.

Table 2: Enzymes Catalyzing Steps Towards 7-Hydroxy Loxapine N-Oxide

Enzyme SystemSpecific Isoform(s)Reaction CatalyzedCofactor RequirementKey Inhibitors/Inducers
Cytochrome P450CYP2D6Aromatic ring hydroxylation (C7 position)NADPH, O₂Quinidine, Paroxetine (Inhibitors); Generally not inducible
Flavin-containing MonooxygenaseFMO1, FMO3Tertiary amine N-oxidationNADPH, O₂Methimazole (Inhibitor); Heat-labile, pH-sensitive; Not inducible by xenobiotics
SulfotransferaseSULT1A1/SULT1A3Conjugation of 7-hydroxyl group (alternative pathway)PAPS-
UDP-GlucuronosyltransferaseUGT1A4/UGT2B7Glucuronidation of N-oxide or hydroxyl groupUDPGA-

Inter-Species Variability in Metabolic Conversion Efficiency

The formation efficiency of 7-hydroxy loxapine N-oxide exhibits substantial differences across species, driven by variations in the expression, activity, and genetic polymorphisms of the responsible enzymes (CYP2D6 and FMO):

  • Humans: Formation of 7-hydroxyloxapine via CYP2D6 is subject to pronounced genetic polymorphism. Individuals expressing the CYP2D6 poor metabolizer (PM) phenotype exhibit significantly reduced or absent 7-hydroxylation capacity, consequently eliminating the 7-hydroxy loxapine N-oxide pathway [6]. FMO3 activity, responsible for the subsequent N-oxidation, is generally high in adult human livers but can be compromised by genetic variants (e.g., those causing trimethylaminuria) or inhibited by certain drugs [8]. Smoking, while a potent inducer of CYP1A2 (increasing 8-hydroxylation), does not significantly affect CYP2D6 or FMO activity relevant to this pathway [2] [6].

  • Rats: Rat models show enhanced FMO activity relative to humans, particularly FMO1, leading to potentially higher yields of N-oxides like loxapine N-oxide and 7-hydroxy loxapine N-oxide compared to human metabolism [8]. However, rat CYP2D orthologs (e.g., CYP2D1, CYP2D2, CYP2D4) differ significantly from human CYP2D6 in substrate specificity and regulation. This often results in poor extrapolation of 7-hydroxyloxapine formation rates from rat data to humans.

  • Dogs: Canine models are characterized by markedly lower FMO3 activity compared to humans. Dogs express FMO1 predominantly and lack significant FMO3 expression. Consequently, N-oxidation pathways, including the conversion of 7-hydroxyloxapine to 7-hydroxy loxapine N-oxide, are considerably less efficient in this species compared to humans [8]. CYP-mediated hydroxylation patterns also differ.

Table 3: Species Variability in Key Metabolic Steps for 7-Hydroxy Loxapine N-Oxide Formation

SpeciesCYP2D6/Ortholog Activity for 7-HydroxylationDominant FMO Isoform(s)FMO-Mediated N-Oxidation EfficiencyOverall 7-Hydroxy Loxapine N-Oxide Yield
Human (EM*)Moderate (Polymorphic)FMO3 (High in liver), FMO1 (Low)Moderate (FMO3)Low (Trace)
Human (PM*)Very Low / AbsentFMO3 (High in liver), FMO1 (Low)Moderate (FMO3)Very Low / Undetectable
RatModerate (Divergent ortholog specificity)FMO1 (High)High (FMO1)Moderate
DogLow/Moderate (Divergent ortholog specificity)FMO1 (Moderate), FMO3 (Very Low)LowVery Low
EM = Extensive Metabolizer, PM = Poor Metabolizer (CYP2D6)

These interspecies differences underscore the limited utility of non-human models for accurately predicting human exposure to 7-hydroxy loxapine N-oxide. Human pharmacokinetic data, particularly considering CYP2D6 genotype, is essential for understanding the in vivo relevance of this metabolic pathway.

Properties

Product Name

7-Hydroxy Loxapine N-Oxide

IUPAC Name

8-chloro-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)benzo[b][1,4]benzoxazepin-2-ol

Molecular Formula

C18H18ClN3O3

Molecular Weight

359.8 g/mol

InChI

InChI=1S/C18H18ClN3O3/c1-22(24)8-6-21(7-9-22)18-14-10-12(19)2-5-16(14)25-17-11-13(23)3-4-15(17)20-18/h2-5,10-11,23H,6-9H2,1H3

InChI Key

RORRKCSQKYYEFG-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCN(CC1)C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.